
2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester, also known as 2-ME-6-PEMBA, is a synthetic molecule that has been used in scientific research for various applications. It is a derivative of benzoic acid, which is a naturally occurring compound found in many plants and animals. 2-ME-6-PEMBA has been studied for its potential use in drug development, as a tool for studying enzyme-catalyzed reactions, and as a fluorescent probe for imaging.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored various synthesis methods for related compounds. For example, one study involved the synthesis of a similar compound, 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester, by reacting specific amines with 2-methoxylcarbonylbenzene-sulfonylisocyanate (H. Ming & D. South, 2004).
Crystal Structure : The crystal structure of related compounds has been a subject of interest. For instance, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was determined, providing insights into molecular conjugation and bond lengths (Zhao et al., 2010).
Applications in Chemical Reactions
Ester Synthesis : Various research has focused on the efficient synthesis of esters, which are important in numerous applications such as solvents, flavors, fragrances, and intermediates in drug synthesis. For example, a study on the synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride highlighted the use of catalysts like hydrotalcite (Shivaji L. Bhanawase & G. Yadav, 2017).
Liquid Crystalline Properties : The synthesis and characterization of compounds with liquid crystalline properties have been explored. For instance, a study involved synthesizing new mesogenic series containing a 6-alkoxy 2-naphthoic acid and Schiff base-ester, highlighting their mesomorphic behavior (B.T. Thaker et al., 2012).
Biological Activity
- Antimicrobial Properties : Research on phenolic compounds isolated from various plant species has shown antimicrobial activities. For instance, compounds structurally similar to 2-methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester exhibited antibacterial and antifungal activities (H. Du et al., 2009).
Fluorescent Properties
- Fluorescent Materials : The synthesis and characterization of novel organic materials with potential fluorescent applications have been researched. A specific study synthesized a compound with a molecular structure somewhat related to the target molecule, showing microporous and fluorescent properties (Zhao Cheng et al., 2013).
Propiedades
IUPAC Name |
methyl 2-methoxy-6-[[(E)-1-phenylethylideneamino]oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(14-8-5-4-6-9-14)19-23-12-15-10-7-11-16(21-2)17(15)18(20)22-3/h4-11H,12H2,1-3H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUJFSIOCAIPDW-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C(=CC=C1)OC)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=C(C(=CC=C1)OC)C(=O)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


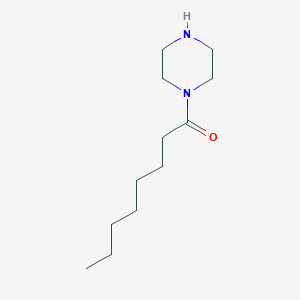


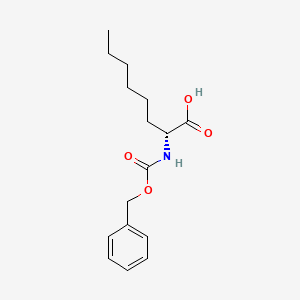
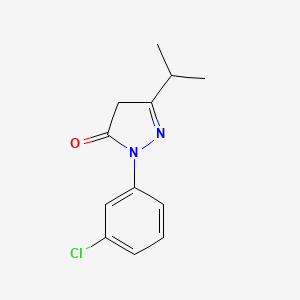

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

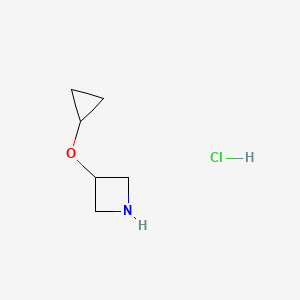
![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
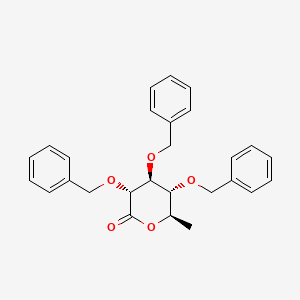
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
